(butan-2-yl)(1H-imidazol-2-ylmethyl)amine (butan-2-yl)(1H-imidazol-2-ylmethyl)amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17758209
InChI: InChI=1S/C8H15N3/c1-3-7(2)11-6-8-9-4-5-10-8/h4-5,7,11H,3,6H2,1-2H3,(H,9,10)
SMILES:
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol

(butan-2-yl)(1H-imidazol-2-ylmethyl)amine

CAS No.:

Cat. No.: VC17758209

Molecular Formula: C8H15N3

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

(butan-2-yl)(1H-imidazol-2-ylmethyl)amine -

Specification

Molecular Formula C8H15N3
Molecular Weight 153.22 g/mol
IUPAC Name N-(1H-imidazol-2-ylmethyl)butan-2-amine
Standard InChI InChI=1S/C8H15N3/c1-3-7(2)11-6-8-9-4-5-10-8/h4-5,7,11H,3,6H2,1-2H3,(H,9,10)
Standard InChI Key COVUXBAGPYPNIL-UHFFFAOYSA-N
Canonical SMILES CCC(C)NCC1=NC=CN1

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a central amine nitrogen bonded to two distinct substituents:

  • Butan-2-yl group: A four-carbon branched alkyl chain (CH(CH2CH3)CH2-\text{CH}(\text{CH}_2\text{CH}_3)\text{CH}_2\text{-}) .

  • 1H-Imidazol-2-ylmethyl group: A methylene-linked imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms .

The IUPAC name, (butan-2-yl)(1H-imidazol-2-ylmethyl)amine, reflects this connectivity. Key structural identifiers include:

  • InChIKey: Unreported for this compound, though analogous imidazole amines (e.g., 3-methyl-1-(1-methyl-1H-imidazol-2-yl)butan-2-amine) have InChIKeys such as VFMFHHGHSYWVPM-UHFFFAOYSA-N .

  • SMILES: CC(C)CNCC1=NC=CN1\text{CC(C)CNCC1=NC=CN1} .

Crystallographic and Conformational Data

No crystallographic data is available, but PubChem entries for related compounds (e.g., 1-[(butan-2-yloxy)methyl]-1H-imidazol-2-amine) confirm successful 3D conformer generation , suggesting computational models could predict its geometry.

Synthesis and Reactivity

Reactivity Profile

  • Basicity: The amine nitrogen (pKa911\text{p}K_a \sim 9-11) and imidazole ring (pKa6.57.0\text{p}K_a \sim 6.5-7.0) confer pH-dependent solubility .

  • Electrophilic Substitution: The imidazole ring undergoes reactions at the C-4 and C-5 positions, analogous to histidine derivatives .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC9H17N3\text{C}_9\text{H}_{17}\text{N}_3
Molecular Weight167.25 g/mol
DensityNot reported-
Melting PointNot reported-
Boiling PointNot reported-
LogP (Partition Coeff.)Estimated ~1.2 (Calc.)-

The lack of experimental data underscores the need for further characterization. Computational tools (e.g., PubChem’s XLogP3) estimate a logP of ~1.2, indicating moderate lipophilicity .

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